molecular formula C5H10N+ B14651110 N-Ethylidynepropan-2-aminium CAS No. 48013-67-8

N-Ethylidynepropan-2-aminium

Cat. No.: B14651110
CAS No.: 48013-67-8
M. Wt: 84.14 g/mol
InChI Key: BOQYSSSFNWHTLX-UHFFFAOYSA-N
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Description

N-Ethylidynepropan-2-aminium is a quaternary ammonium compound characterized by a nitrogen center bonded to an ethylidyne group (HC≡C–) and a propan-2-amine moiety. Quaternary ammonium compounds like this compound are critical in organic synthesis, pharmaceuticals, and material science due to their ionic nature and stability .

Properties

CAS No.

48013-67-8

Molecular Formula

C5H10N+

Molecular Weight

84.14 g/mol

IUPAC Name

N-propan-2-ylethanimine

InChI

InChI=1S/C5H10N/c1-4-6-5(2)3/h5H,1-3H3/q+1

InChI Key

BOQYSSSFNWHTLX-UHFFFAOYSA-N

Canonical SMILES

C[C+]=NC(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-Ethylidynepropan-2-aminium typically involves the reaction of ethylidyne with propan-2-aminium under controlled conditions. One common method includes the use of furfural as a raw material, which undergoes protection to form furfural ethylene ketal. This intermediate is then reacted with ethylidyne to form the desired compound .

Industrial Production Methods: Industrial production of this compound often involves large-scale chemical reactors where the reactants are combined under specific temperature and pressure conditions to optimize yield and purity. The process may include steps such as distillation and crystallization to isolate and purify the final product.

Chemical Reactions Analysis

Types of Reactions: N-Ethylidynepropan-2-aminium undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form amines or other reduced forms.

    Substitution: The ethylidyne group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens and acids can facilitate substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce various amines.

Scientific Research Applications

N-Ethylidynepropan-2-aminium has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-Ethylidynepropan-2-aminium involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with these targets, leading to changes in their activity and function. The pathways involved may include signal transduction and metabolic processes .

Comparison with Similar Compounds

Structural and Molecular Features

The table below highlights structural and molecular differences between N-Ethylidynepropan-2-aminium and key analogs from the evidence:

Compound Name CAS Number Molecular Formula Molecular Weight Structure Type Key Features
N-Ethyl-2-methylpropan-2-amine 4432-77-3 C₆H₁₅N 101.19 Tertiary amine Branched aliphatic amine
N,N-Diisopropylaniline 4107-98-6 C₁₂H₁₉N 177.29 Aromatic tertiary amine Aromatic ring with bulky substituents
(2E)-N,N,N-Trimethyl-3-phenylprop-2-en-1-aminium iodide 34097-88-6 C₁₂H₁₇IN N/A Quaternary ammonium Conjugated double bond, phenyl group
N-methyl-N-prop-2-ynylprop-2-yn-1-amine N/A C₇H₁₀N 108.16 Alkyne-substituted amine Two terminal alkyne groups

Key Observations :

  • Branching vs. Aromaticity : N-Ethyl-2-methylpropan-2-amine (CAS 4432-77-3) is a branched tertiary amine, enhancing steric hindrance and reducing nucleophilicity compared to linear analogs . In contrast, N,N-Diisopropylaniline (CAS 4107-98-6) incorporates an aromatic ring, enabling π-π interactions but reducing solubility in polar solvents .
  • Quaternary vs. Tertiary Amines : The quaternary ammonium salt (CAS 34097-88-6) exhibits permanent positive charge, increasing water solubility and thermal stability compared to tertiary amines . This compound likely shares these traits.
  • Functional Group Diversity : Alkyne-substituted amines (e.g., N-methyl-N-prop-2-ynylprop-2-yn-1-amine) offer reactivity for click chemistry, whereas ethylidynepropan-2-aminium’s triple bond may enable similar conjugation or polymerization .

Physicochemical Properties

  • Solubility : Quaternary ammonium salts (e.g., CAS 34097-88-6) are highly soluble in polar solvents due to ionic character, while tertiary amines like N-Ethyl-2-methylpropan-2-amine are more lipophilic .
  • Stability : Aromatic amines (CAS 4107-98-6) resist oxidation but undergo electrophilic substitution, whereas aliphatic amines degrade under strong acids/bases .

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